

X-ray crystallographic analysis of 4-(4-Bromophenyl)-2-methyl-1-butene derivatives

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Compound of Interest		
Compound Name:	4-(4-Bromophenyl)-2-methyl-1-	
	butene	
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An objective comparison of the X-ray crystallographic analysis of **4-(4-Bromophenyl)-2-methyl-1-butene** derivatives is currently challenging due to the limited availability of public crystallographic data for the specific parent compound. However, a comparative guide can be constructed by examining the crystallographic data of several related derivatives containing the 4-bromophenyl moiety. This guide will provide researchers, scientists, and drug development professionals with a valuable comparison of how different molecular frameworks influence crystal packing and molecular geometry.

This guide will focus on the crystallographic data of the following 4-(4-bromophenyl) derivatives:

- 1-(4-bromophenyl)but-3-yn-1-one
- 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione
- ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene
- 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile
- 1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one

Comparative Crystallographic Data







The following table summarizes the key crystallographic parameters for the selected 4-(4-bromophenyl) derivatives, allowing for a clear comparison of their solid-state structures.



Comp ound Name	Molec ular Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Z
1-(4- bromo phenyl)but-3- yn-1- one[1]	C10H7 BrO	Monoc linic	P21/n	4.471(2)	9.032(4)	10.550 (5)	96.81(2)	422.9(3)	2
4-(4-Bromo phenyl)-1,7,7 - trimeth yl-octahy droqui nazoli ne-2,5-dione[2]	C17H19 BrN2O 2	Monoc linic	P21/c	11.233 (1)	8.043(1)	18.730 (2)	95.62(1)	1683.2 (3)	4
((4-(4-bromo phenyl)-1H-pyrrol-3-yl)met hyl)ferr ocene[3]	C21H16 BrFeN O	Monoc linic	P21/c	14.673 6(9)	9.5595 (6)	12.786 0(7)	105.57 9(2)	1727.6 3(18)	4



2-(4-bromo phenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydr opyridi ne-3-carbon	C19H13 BrN2O	Monoc linic	P21/c	11.127 4(7)	12.115 0(7)	12.203 1(7)	108.30 9(3)	1558.7 (2)	4
1-(4-bromo phenyl)-3-(4-chloro phenyl)-prop-2-en-1-one[5]	C15H10 BrClO	Monoc linic	P21/c	15.623 9(15)	14.053 7(14)	5.8396 (5)	92.666 (3)	1280.8 (2)	4

Experimental Protocols

A general experimental protocol for the X-ray crystallographic analysis of small molecules, such as the derivatives discussed, is outlined below. This protocol is a synthesis of standard practices and those mentioned in the cited literature.

1. Synthesis and Crystallization: The initial step involves the synthesis of the target compound. For the derivatives listed, various synthetic methodologies were employed. For instance, 1-(4-bromophenyl)but-3-yn-1-one was purified by column chromatography and crystals were grown by slow evaporation from an ethanol solution[1]. Similarly, 2-(4-bromophenyl)-4-methyl-6-oxo-1-



phenyl-1,6-dihydropyridine-3-carbonitrile was recrystallized from an ethanol/water solution[4]. The key to successful X-ray analysis is obtaining high-quality, single crystals.

- 2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a controlled temperature, often low temperatures (e.g., 170 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays (e.g., Mo K α radiation, λ = 0.71073 Å)[1]. A series of diffraction patterns are collected as the crystal is rotated.
- 3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². In this process, the atomic coordinates and displacement parameters are adjusted to best fit the experimental data. Hydrogen atoms are often located in the difference Fourier map and refined isotropically[1].

Visualizations

The following diagrams illustrate the relationships between the compounds and the general experimental workflow.

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• To cite this document: BenchChem. [X-ray crystallographic analysis of 4-(4-Bromophenyl)-2-methyl-1-butene derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144967#x-ray-crystallographic-analysis-of-4-4-bromophenyl-2-methyl-1-butene-derivatives]

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